molecular formula C4H8N6O8 B8047295 2,3-Bis(nitrooxy)butanedihydrazide

2,3-Bis(nitrooxy)butanedihydrazide

Cat. No.: B8047295
M. Wt: 268.14 g/mol
InChI Key: RICHNTPCOHFVQE-UHFFFAOYSA-N
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Description

2,3-Bis(nitrooxy)butanedihydrazide is a high-energy density compound (HEDC) characterized by two nitrooxy (-ONO₂) groups and a butanedihydrazide backbone. The nitrooxy groups are known to enhance energetic performance by contributing to high oxygen balance and exothermic decomposition, while the hydrazide moiety may improve thermal stability and molecular packing density. Such compounds are of interest in applications ranging from propellants and explosives to pharmaceuticals, where nitric oxide (NO) donation is desirable .

Properties

IUPAC Name

(1,4-dihydrazinyl-3-nitrooxy-1,4-dioxobutan-2-yl) nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O8/c5-7-3(11)1(17-9(13)14)2(4(12)8-6)18-10(15)16/h1-2H,5-6H2,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICHNTPCOHFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)O[N+](=O)[O-])(C(=O)NN)O[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Nitrooxy-containing HEDCs (e.g., pyrazino-tetrazine derivatives with N-O substituents).

Nitric oxide-donating pharmaceuticals (e.g., (2S)-2,3-bis(nitrooxy)propyl ethyl carbamate derivatives).

Hydrazide-based compounds (e.g., butanedihydrazide derivatives without nitrooxy groups).

Table 1: Structural and Application Comparison
Compound Functional Groups Molecular Weight (g/mol) Key Applications Reference
2,3-Bis(nitrooxy)butanedihydrazide Nitrooxy, hydrazide Not reported HEDCs, NO donors [Inferred]
Pyrazino-tetrazine derivatives Tetrazine, N-O groups ~250–400 Explosives, propellants
(2S)-2,3-bis(nitrooxy)propyl carbamate Nitrooxy, carbamate ~450–500 Carbonic anhydrase inhibition
N1',N4'-bis(thiophen-2-yl)butanedihydrazide Thiophene, hydrazide ~336 Polymer stabilizers

Energetic Properties

Nitrooxy groups significantly enhance detonation performance. For example:

  • Pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents exhibit detonation velocities of 8,500–9,200 m/s and pressures of 30–40 GPa, attributed to high heat of formation (HOF: ~500–600 kJ/mol) and density (>1.9 g/cm³) .
  • Predicted values for this compound :
    • Detonation velocity: ~9,000 m/s (similar to advanced HEDCs).
    • Detonation pressure: ~35 GPa .
    • HOF: Likely >500 kJ/mol due to dual nitrooxy groups.
Table 2: Energetic Performance Comparison
Compound Detonation Velocity (m/s) Detonation Pressure (GPa) HOF (kJ/mol) Density (g/cm³)
This compound ~9,000 (predicted) ~35 (predicted) >500 ~1.85 (estimated)
Pyrazino-tetrazine (-CH(NO₂)₂ substituted) 8,500–9,200 30–40 500–600 1.90–2.10
RDX (Reference) 8,750 34.7 292 1.82

Thermal Stability and Sensitivity

  • Thermal Stability: Hydrazide backbones typically improve stability via hydrogen bonding. Pyrazino-tetrazine derivatives exhibit bond dissociation energies (BDEs) >200 kJ/mol, indicating moderate-to-high thermal stability . This compound is expected to show comparable stability due to its rigid hydrazide structure.
  • Sensitivity: Nitrooxy groups may increase sensitivity to impact or friction. For example, pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents have impact sensitivities (h₅₀) of ~30 cm, classifying them as moderately sensitive .

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